BenchChemオンラインストアへようこそ!

MRS1186

Adenosine Receptor Pharmacology GPCR Binding Assays Radioligand Displacement

MRS1186 (CAS 183721-03-1) is a triazoloquinazoline derivative that functions as a potent, competitive antagonist at the human adenosine A3 receptor (hA3AR/hADORA3) with a binding affinity Ki of 7.66 nM. The compound belongs to the chemical class of triazolo[1,5-c]quinazolines and is structurally derived from the non-selective adenosine antagonist scaffold CGS15943 through systematic substitution to confer subtype selectivity.

Molecular Formula C16H12ClN5O2
Molecular Weight 341.75 g/mol
Cat. No. B1677538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS1186
SynonymsMRS1186;  MRS 1186;  MRS-1186.
Molecular FormulaC16H12ClN5O2
Molecular Weight341.75 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=NC2=C(C=C(C=C2)Cl)C3=NC(=NN31)C4=CC=CO4
InChIInChI=1S/C16H12ClN5O2/c1-2-13(23)19-16-18-11-6-5-9(17)8-10(11)15-20-14(21-22(15)16)12-4-3-7-24-12/h3-8H,2H2,1H3,(H,18,19,23)
InChIKeySPZIDRYLSXDAEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MRS1186: Potent and Selective Human Adenosine A3 Receptor (ADORA3) Antagonist Baseline Profile


MRS1186 (CAS 183721-03-1) is a triazoloquinazoline derivative that functions as a potent, competitive antagonist at the human adenosine A3 receptor (hA3AR/hADORA3) with a binding affinity Ki of 7.66 nM [1]. The compound belongs to the chemical class of triazolo[1,5-c]quinazolines [2] and is structurally derived from the non-selective adenosine antagonist scaffold CGS15943 through systematic substitution to confer subtype selectivity [3]. MRS1186 is exclusively characterized as a discovery-phase research tool and has no approved therapeutic indication [4].

Why Generic Adenosine Antagonists Cannot Substitute for MRS1186 in A3-Specific Research


Adenosine receptors comprise four distinct subtypes (A1, A2A, A2B, A3) that couple to different G-protein pathways and mediate opposing physiological functions; non-selective or mis-targeted antagonists therefore confound experimental interpretation [1]. MRS1186 was explicitly engineered to overcome the promiscuity of its parent scaffold CGS15943, which exhibits high affinity across multiple adenosine receptor subtypes [2]. Generic substitution with uncharacterized or pan-adenosine antagonists introduces significant risk of off-target activity at A1 and A2A receptors, which would produce confounding signaling readouts in functional assays. The quantitative evidence below demonstrates that MRS1186 achieves a distinct selectivity window at the human A3 receptor that is not replicated by closely related triazoloquinazoline analogs differing by only a single functional group [3].

MRS1186 Quantitative Differentiation Evidence: Binding Selectivity and Comparative Affinity Data


MRS1186 Exhibits 37-Fold Selectivity for Human A3 over Rat A1 Receptors

MRS1186 demonstrates subtype selectivity for the human adenosine A3 receptor over the rat A1 receptor, a critical differentiator from non-selective adenosine antagonists [1]. The compound's binding affinity at human A3 (Ki = 7.66 nM) is approximately 37-fold higher than its affinity at rat A1 receptors (Ki = 283 nM) when measured under identical radioligand displacement assay conditions [2].

Adenosine Receptor Pharmacology GPCR Binding Assays Radioligand Displacement

MRS1186 Demonstrates 14-Fold Selectivity for Human A3 over Rat A2A Receptors

MRS1186 exhibits a binding affinity for the human A3 receptor (Ki = 7.66 nM) that is approximately 14-fold greater than its affinity for the rat A2A receptor (Ki = 106 nM) [1]. This selectivity profile distinguishes MRS1186 from the non-selective parent compound CGS15943 and other pan-adenosine antagonists that show high affinity for A2A receptors [2].

Adenosine Receptor Pharmacology GPCR Binding Assays Subtype Selectivity

MRS1186 (Ki 7.66 nM) Differs from MRS1177 (Ki 0.3 nM) by 25-Fold in A3 Affinity Despite Shared Scaffold

Within the same triazoloquinazoline chemical series, MRS1186 and MRS1177 exhibit a 25-fold difference in human A3 receptor binding affinity (Ki = 7.66 nM versus 0.3 nM, respectively), arising from a single functional group substitution at the 5-position of the core scaffold [1]. MRS1186 bears a propionamide substituent (COCH2CH3), whereas MRS1177 contains a benzamide group (COPh) [2].

Structure-Activity Relationship A3 Antagonist Selection Triazoloquinazoline Derivatives

MRS1186 (Ki 7.66 nM) Offers 4-Fold Higher A3 Affinity Than MRS1191 (Ki 31.4 nM)

MRS1186 exhibits approximately 4-fold higher binding affinity for the human A3 receptor (Ki = 7.66 nM) compared to the structurally distinct A3 antagonist MRS1191 (Ki = 31.4 nM), a dihydropyridine derivative [1]. Both compounds are marketed as selective A3 antagonists, but MRS1186 achieves superior target engagement at lower concentrations [2].

A3 Antagonist Potency Triazoloquinazoline Derivatives Binding Affinity Comparison

MRS1186 Exhibits 40-Fold Selectivity for A3 Over A1 Compared to CGS15943's Non-Selective Profile

MRS1186 was derived from CGS15943 through targeted structural modification to eliminate non-selective adenosine receptor binding. CGS15943 shows high affinity for both rat A1 (Ki = 21 nM) and rat A2A (Ki = 3.3 nM) receptors, whereas MRS1186 displays substantially reduced affinity at these off-target subtypes (Ki = 283 nM and 106 nM, respectively) [1]. This represents a 13-fold reduction in A1 affinity and a 32-fold reduction in A2A affinity relative to the parent scaffold [2].

Chemical Scaffold Optimization Receptor Subtype Selectivity Triazoloquinazoline Derivatives

MRS1186 Binds Human A3 Receptor with 7.66 nM Affinity but Shows Marked Species Selectivity (Human >> Rodent)

MRS1186 exhibits significant species-dependent pharmacology that must inform experimental design. The compound's affinity at human A3 receptors (Ki = 7.66 nM) is substantially higher than its affinity at rat A1 (283 nM) and rat A2A (106 nM) receptors [1]. This species-selectivity profile is a critical differentiator from other A3 antagonists such as MRS1523, which retains high affinity across rodent A3 receptors [2].

Species-Specific Pharmacology Human vs. Rodent Receptor A3 Antagonist

MRS1186 Research Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro Human A3 Receptor Pharmacological Profiling Requiring Defined Subtype Selectivity

MRS1186 is indicated for radioligand displacement assays and functional cAMP inhibition studies in human A3 receptor-expressing cell lines (e.g., HEK-293 transfected with hADORA3) where exclusion of A1 and A2A off-target activity is essential. The compound's 37-fold selectivity over A1 and 14-fold selectivity over A2A [1] provides a validated window for interpreting A3-specific antagonism without requiring additional receptor blockers. This application leverages the compound's well-characterized binding parameters (Ki = 7.66 nM at hA3) established in the primary characterization study [2].

Structure-Activity Relationship Studies on Triazoloquinazoline A3 Antagonist Scaffolds

MRS1186 serves as a reference compound in SAR campaigns investigating modifications to the triazolo[1,5-c]quinazoline core. Its propionamide substituent at the 5-position confers a specific affinity profile (Ki = 7.66 nM) that differs quantitatively from analogs with alternative acyl substitutions (e.g., MRS1177 benzamide, Ki = 0.3 nM) [1]. The 25-fold affinity difference arising from this single functional group substitution [3] provides a calibrated benchmark for evaluating novel derivatives. Procurement of MRS1186 alongside its structural analogs enables systematic assessment of how 5-position modifications modulate A3 receptor engagement.

Human-Specific A3 Receptor Studies in Recombinant Expression Systems

MRS1186 is specifically suited for experiments employing human A3 receptor constructs expressed in heterologous systems (e.g., HEK-293, CHO cells). The compound's high affinity for human A3 (Ki = 7.66 nM) and substantially reduced affinity for rodent A1 (283 nM) and A2A (106 nM) receptors [1] make it a preferred tool for human receptor pharmacology. However, this species-selectivity profile [2] dictates that MRS1186 is not appropriate for rodent in vivo studies or ex vivo tissue preparations containing native rodent A3 receptors without prior validation of cross-species activity.

Competitive Binding Studies Requiring Reversible Antagonist with Moderate Affinity

When experimental protocols require a reversible A3 antagonist with affinity sufficient for competition but not so high as to preclude washout or equilibrium displacement, MRS1186 (Ki = 7.66 nM) offers a practical alternative to ultra-high-affinity analogs such as MRS1177 (Ki = 0.3 nM) [1]. The 25-fold difference in affinity between these two triazoloquinazoline derivatives [2] allows researchers to select MRS1186 for assays where near-irreversible binding would confound kinetic measurements or competition with lower-affinity test compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRS1186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.